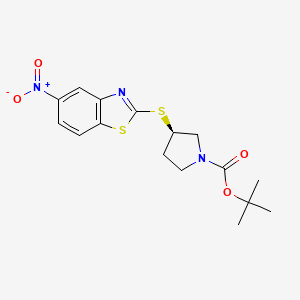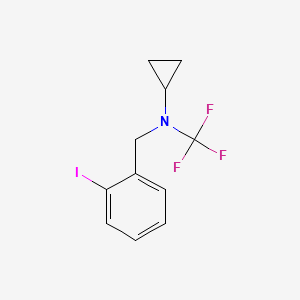
N-(2-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine is an organic compound that features a cyclopropane ring substituted with a trifluoromethyl group and an iodobenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Attachment of the Iodobenzyl Group: The iodobenzyl group can be attached through a nucleophilic aromatic substitution reaction, where the benzyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N-(2-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
N-(2-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N-(2-bromobenzyl)-N-(trifluoromethyl)cyclopropanamine: Similar structure but with a bromine atom instead of iodine.
N-(2-chlorobenzyl)-N-(trifluoromethyl)cyclopropanamine: Similar structure but with a chlorine atom instead of iodine.
N-(2-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
N-(2-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group also imparts distinct electronic properties, making this compound valuable for various applications.
特性
分子式 |
C11H11F3IN |
|---|---|
分子量 |
341.11 g/mol |
IUPAC名 |
N-[(2-iodophenyl)methyl]-N-(trifluoromethyl)cyclopropanamine |
InChI |
InChI=1S/C11H11F3IN/c12-11(13,14)16(9-5-6-9)7-8-3-1-2-4-10(8)15/h1-4,9H,5-7H2 |
InChIキー |
UTDDOBDQMMEKAN-UHFFFAOYSA-N |
正規SMILES |
C1CC1N(CC2=CC=CC=C2I)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


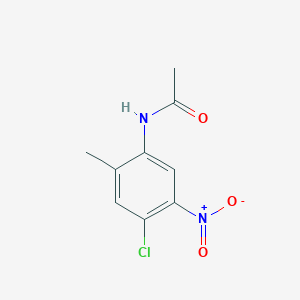
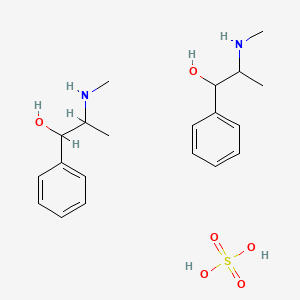
![7-Chloro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13977271.png)

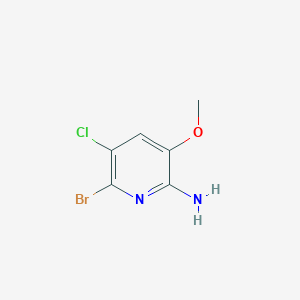
![N-[2-(dimethylamino)ethyl]-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide](/img/structure/B13977292.png)
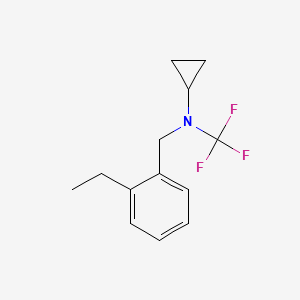


![9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole](/img/structure/B13977328.png)

![Tert-butyl 2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate](/img/structure/B13977336.png)
